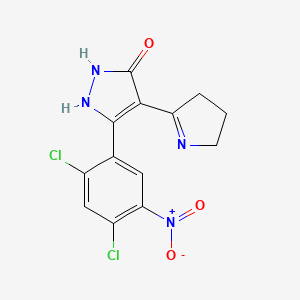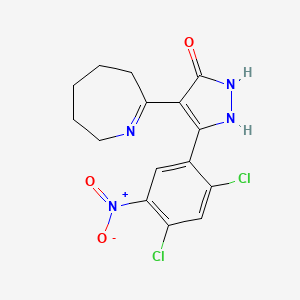![molecular formula C20H20N4O2S B3848861 5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide](/img/structure/B3848861.png)
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide
Overview
Description
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide is a complex organic compound that features a pyrrolidine ring, an isoquinoline moiety, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, which can be synthesized from acyclic precursors through cyclization reactions. The isoquinoline moiety is introduced via a condensation reaction with the appropriate aldehyde or ketone. The thiophene carboxamide group is then attached through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2,5-dione, which have similar biological activities.
Isoquinoline derivatives: Compounds like berberine, which share the isoquinoline moiety and exhibit similar pharmacological properties.
Thiophene carboxamide derivatives: Compounds such as thiophene-2-carboxamide, which have related chemical structures and applications.
Uniqueness
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide is unique due to its combination of three distinct moieties: pyrrolidine, isoquinoline, and thiophene carboxamide
Properties
IUPAC Name |
5-[1-(2-aminoacetyl)pyrrolidin-2-yl]-N-isoquinolin-5-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c21-11-19(25)24-10-2-5-16(24)17-6-7-18(27-17)20(26)23-15-4-1-3-13-12-22-9-8-14(13)15/h1,3-4,6-9,12,16H,2,5,10-11,21H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCCYODFGWRRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C2=CC=C(S2)C(=O)NC3=CC=CC4=C3C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea](/img/structure/B3848779.png)
![N-(2-methylpropyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B3848785.png)
![N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848786.png)
![6-[2-(4-methoxyphenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848794.png)
![N-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848796.png)
![N-(3-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3848798.png)
![N-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3848808.png)
![4-amino-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B3848819.png)
![6-{2-[5-(3-chloro-4-methoxyphenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3848828.png)
![N~4~-[3-(1H-imidazol-1-yl)propyl]-6-isopropoxypyrimidine-2,4-diamine](/img/structure/B3848847.png)


![3-[1-[[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrrolidin-2-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B3848863.png)
![[1-[4-(4-chlorophenyl)butanoyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3848865.png)
